molecular formula C10H11FO2 B15254933 2-[(5-Fluoro-2-methoxyphenyl)methyl]oxirane

2-[(5-Fluoro-2-methoxyphenyl)methyl]oxirane

Cat. No.: B15254933
M. Wt: 182.19 g/mol
InChI Key: IDJPOEYZCNEAQR-UHFFFAOYSA-N
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Description

2-[(5-Fluoro-2-methoxyphenyl)methyl]oxirane is an organic compound with the molecular formula C10H11FO2. It is characterized by the presence of an oxirane ring (epoxide) attached to a fluorinated methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Fluoro-2-methoxyphenyl)methyl]oxirane typically involves the reaction of 5-fluoro-2-methoxybenzyl alcohol with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under mild conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, alternative epoxidizing agents and catalysts may be employed to improve the scalability and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Fluoro-2-methoxyphenyl)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(5-Fluoro-2-methoxyphenyl)methyl]oxirane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(5-Fluoro-2-methoxyphenyl)methyl]oxirane involves its interaction with molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The fluorinated methoxyphenyl group may also contribute to the compound’s activity by influencing its binding affinity and specificity for target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methoxyphenylboronic acid: Similar in structure but lacks the oxirane ring.

    (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane: Contains a sulfane group instead of an oxirane ring.

    2-[(2-Fluoro-5-methoxyphenyl)methyl]oxirane: A positional isomer with similar properties .

Uniqueness

2-[(5-Fluoro-2-methoxyphenyl)methyl]oxirane is unique due to the presence of both the oxirane ring and the fluorinated methoxyphenyl group.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

2-[(5-fluoro-2-methoxyphenyl)methyl]oxirane

InChI

InChI=1S/C10H11FO2/c1-12-10-3-2-8(11)4-7(10)5-9-6-13-9/h2-4,9H,5-6H2,1H3

InChI Key

IDJPOEYZCNEAQR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)CC2CO2

Origin of Product

United States

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